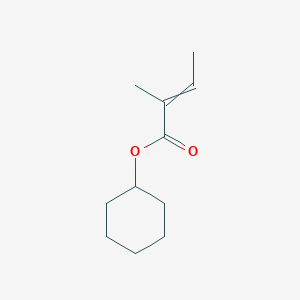

Cyclohexyl 2-methylbut-2-enoate

Description

Properties

CAS No. |

90072-92-7 |

|---|---|

Molecular Formula |

C11H18O2 |

Molecular Weight |

182.26 g/mol |

IUPAC Name |

cyclohexyl 2-methylbut-2-enoate |

InChI |

InChI=1S/C11H18O2/c1-3-9(2)11(12)13-10-7-5-4-6-8-10/h3,10H,4-8H2,1-2H3 |

InChI Key |

RLISQZUYYCISHH-UHFFFAOYSA-N |

Canonical SMILES |

CC=C(C)C(=O)OC1CCCCC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Cyclohexyl 2-methylbut-2-enoate with structurally related esters, focusing on molecular features, physicochemical properties, and functional roles.

Table 1: Structural and Molecular Comparison

*Note: Data for this compound is inferred based on structural analogs.

Key Findings:

Structural Influence on Lipophilicity: Cyclohexyl esters (e.g., Cyclohexyl butanoate) generally exhibit higher lipophilicity compared to linear alkyl esters due to the bulky cyclohexyl group, enhancing membrane permeability in biological systems . The α,β-unsaturated system in this compound introduces electrophilic reactivity, making it susceptible to Michael additions or polymerization, unlike saturated analogs like Cyclohexyl butanoate .

Physicochemical Properties: The double bond in 2-methylbut-2-enoate reduces molecular weight compared to saturated analogs (e.g., Cyclohexyl 3-methylbutanoate: 184.15 vs. inferred 180.24 for the target compound). This difference may lower boiling points and alter solubility profiles . Cyano-substituted analogs (e.g., Methyl 2-cyano-3-methylbut-2-enoate) show higher polarity and reactivity due to the electron-withdrawing cyano group, contrasting with the methyl-substituted target compound .

Citronellyl trans-2-methyl-2-butenoate, a terpene ester, highlights the role of unsaturated esters in fragrance formulations, implying similar uses for this compound .

Research Implications and Gaps

- Synthetic Accessibility: this compound may be synthesized via esterification of 2-methylbut-2-enoic acid with cyclohexanol, though reaction conditions (e.g., acid catalysis or enzymatic methods) require optimization to avoid side reactions from the conjugated double bond.

- Stability Studies : The α,β-unsaturated system may confer instability under acidic or oxidative conditions, necessitating comparative stability assays with saturated analogs.

- Biological Screening: No direct evidence links this compound to SARS-CoV-2 protease inhibition, but its structural similarity to pharmacophore-active cyclohexyl derivatives warrants further investigation .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Cyclohexyl 2-methylbut-2-enoate, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound can be synthesized via esterification of 2-methylbut-2-enoic acid with cyclohexanol, typically using acid catalysts (e.g., sulfuric acid) under reflux. Alternative routes include transesterification of methyl 2-methylbut-2-enoate with cyclohexanol in the presence of a Lewis acid catalyst (e.g., titanium isopropoxide). Reaction optimization involves controlling temperature (70–90°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst loading (1–5 mol%) to maximize yield (>80%) and minimize side products like diesters. Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating high-purity product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ester structure: δ ~5.3 ppm (olefinic protons), δ ~4.8 ppm (cyclohexyl methine), and carbonyl resonance at ~170 ppm in ¹³C NMR.

- IR Spectroscopy : Stretching vibrations at ~1720 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (conjugated alkene).

- GC-MS/HPLC : GC-MS (non-polar column) quantifies purity and identifies volatile impurities. Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses stability under varying pH conditions.

- Elemental Analysis : Validates molecular formula (C₁₁H₁₈O₂) with <0.3% deviation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

- Methodological Answer : SAR studies require systematic structural modifications, such as:

- Substituent Variation : Replacing the cyclohexyl group with cyclopentyl or aromatic rings to assess steric/electronic effects on enzyme binding.

- Ester Group Optimization : Testing tert-butyl or benzyl esters to modulate lipophilicity and membrane permeability.

- In Vitro Assays : Use enzyme inhibition assays (e.g., esterases) or cell-based models (e.g., cancer cell lines) to quantify activity. For example, IC₅₀ values from dose-response curves can correlate structural changes with potency. Computational docking (AutoDock Vina) predicts binding modes to targets like hydrolases .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from assay variability or impurity interference. Solutions include:

- Standardized Protocols : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media).

- Impurity Profiling : LC-MS/MS identifies trace side products (e.g., hydrolyzed acid) that may skew activity.

- Orthogonal Assays : Cross-validate antifungal activity using both agar diffusion (MIC) and broth microdilution (IC₉₀) methods. Meta-analysis of published data with standardized normalization (e.g., % inhibition relative to controls) clarifies trends .

Q. How can interactions between this compound and biological systems (e.g., proteins, membranes) be mechanistically investigated?

- Methodological Answer :

- Biophysical Techniques : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity to serum albumin or membrane receptors.

- Peptide Reactivity Assays : Incubate the compound with glutathione or nucleophilic peptides to assess covalent adduct formation, a key step in skin sensitization.

- Molecular Dynamics Simulations : GROMACS simulations model lipid bilayer penetration to predict membrane disruption potential.

- In Vivo Toxicity Studies : Use murine models to evaluate acute toxicity (LD₅₀) and histopathological changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.